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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)piperazine

Cat. No.: B178656

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for p-chlorophenylpiperazine (p-CPP).
The information is intended for researchers, scientists, and drug development professionals,
offering detailed spectral data, experimental protocols, and visualizations to support
identification, characterization, and quality control of this compound.

Introduction to p-Chlorophenylpiperazine

1-(4-Chlorophenyl)piperazine, a derivative of piperazine, is a chemical intermediate used in
the synthesis of various pharmaceutical agents. Its structural characterization is crucial for
ensuring the purity and identity of starting materials and final products in drug development.
Spectroscopic techniques such as NMR, IR, and MS are fundamental tools for elucidating the
molecular structure and confirming the identity of p-chlorophenylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen
(*H) and carbon (33C) atoms within the p-chlorophenylpiperazine molecule. The spectra are
typically recorded in a deuterated solvent, such as dimethyl sulfoxide (DMSO-d6).[1]

'H NMR Spectral Data
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The *H NMR spectrum of p-chlorophenylpiperazine exhibits distinct signals corresponding to
the aromatic protons on the chlorophenyl ring and the methylene protons of the piperazine ring.

Table 1: *H NMR Spectral Data for p-Chlorophenylpiperazine in DMSO-d6[1]

Chemical Shift (6,

Multiplicity Integration Assignment

ppm)

7.29 d 2H Ar-H (ortho to CI)

6.83 d 2H Ar-H (meta to Cl)
-CH2- (piperazine,

3.16 t 4H _ (Pip
adjacent to N-aryl)
-CHa2- (piperazine,

2.92 t 4H _ (Pip
adjacent to NH)

1.88 s 1H -NH- (piperazine)

3C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon framework of the molecule. Due to
the molecule's symmetry, fewer than 10 carbon signals are observed.[1]

Table 2: 13C NMR Spectral Data for p-Chlorophenylpiperazine in DMSO-d6[1]

Chemical Shift (6, ppm) Assignment

149.8 Ar-C (C-N)

128.9 Ar-C (C-H, ortho to CI)

123.5 Ar-C (C-ClI)

117.4 Ar-C (C-H, meta to CI)

49.3 -CH:- (piperazine, adjacent to N-aryl)
45.5 -CH:- (piperazine, adjacent to NH)
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Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in p-chlorophenylpiperazine by
measuring the absorption of infrared radiation at specific wavenumbers.

IR Spectral Data

The IR spectrum of p-chlorophenylpiperazine shows characteristic absorption bands for N-H,
C-H, C-N, and C-ClI bonds, as well as aromatic C-C stretching vibrations.[1][2]

Table 3: FT-IR Spectral Data for p-Chlorophenylpiperazine (KBr Pellet)[1][2]

Wavenumber (cm~12) Assignment

3184 N-H stretching

3099 Aromatic C-H stretching

2954, 2896, 2831 Aliphatic C-H stretching (piperazine ring)
1629, 1593, 1496, 1450 Aromatic C-C stretching

1238, 1149, 929 C-N stretching

~850 C-Cl stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of p-chlorophenylpiperazine, aiding in its identification and structural confirmation. Electron
ionization (EI) is a common method used for this analysis.

Mass Spectral Data

The mass spectrum of p-chlorophenylpiperazine shows a molecular ion peak corresponding to
its molecular weight, along with several characteristic fragment ions.

Table 4: Mass Spectral Data for p-Chlorophenylpiperazine
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miz Relative Intensity (%) Proposed Fragment

[M]* (Molecular ion with 35Cl/

196/198 High Q)
154/156 High [M - C2HaN]*
138/140 Moderate [M - C3HeN]*
111/113 Moderate [CI-CeHa]™*
56 High [C3sHeN]*+

Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate ratio
of 3:1.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented in this
guide.

NMR Spectroscopy

5.1.1. Sample Preparation

Weigh approximately 5-10 mg of p-chlorophenylpiperazine into a clean, dry vial.

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

Vortex the vial until the sample is completely dissolved.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

5.1.2. Data Acquisition

The NMR spectra are recorded on a spectrometer operating at a frequency of 500.13 MHz
for *H and 125.76 MHz for 13C nuclei.[1]

The spectrometer is locked to the deuterium signal of the solvent.
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e For *H NMR, the acquisition parameters typically include a 30° pulse width, a relaxation
delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise
ratio.

e For 3C NMR, a proton-decoupled sequence is used with a 45° pulse width and a longer
relaxation delay (e.g., 2-5 seconds) to ensure quantitative data for all carbon types.

Infrared (IR) Spectroscopy

5.2.1. KBr Pellet Preparation[2][3][4][5]
e Thoroughly clean and dry an agate mortar and pestle.

» Place approximately 1-2 mg of p-chlorophenylpiperazine and 100-200 mg of dry,
spectroscopy-grade potassium bromide (KBr) into the mortar.[3]

e Gently grind the mixture until a fine, homogeneous powder is obtained.
o Transfer the powder to a pellet die.

o Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several
minutes to form a transparent or translucent pellet.[5]

o Carefully remove the pellet from the die.

5.2.2. Data Acquisition

e Record a background spectrum of the empty sample compartment.

e Place the KBr pellet containing the sample in the spectrometer's sample holder.

e Acquire the IR spectrum over the range of 4000-400 cm~1.[1]

Mass Spectrometry (GC-MS)

5.3.1. Sample Preparation

e Prepare a stock solution of p-chlorophenylpiperazine in a suitable volatile solvent (e.g.,
methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.
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» Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10
pg/mL).

5.3.2. Data Acquisition[6][7]
e Gas Chromatograph (GC) Conditions:

o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm,
0.25 pum film thickness).

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
o Injector Temperature: 250-280 °C.

o Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for
1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C and
hold for several minutes.

e Mass Spectrometer (MS) Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Source Temperature: 230-250 °C.
o Mass Range: Scan from m/z 40 to 400.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid
organic compound like p-chlorophenylpiperazine.
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Data Processing and Interpretation
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Caption: General workflow for spectroscopic analysis of p-chlorophenylpiperazine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://kinteksolution.com/faqs/what-are-the-key-steps-for-making-kbr-pellets
https://kinteksolution.com/faqs/what-are-the-key-steps-for-making-kbr-pellets
https://www.pelletpressdiesets.com/pages/kbr-pellet-press
https://books.rsc.org/books/monograph/591/chapter/269983/Acquiring-1H-and-13C-Spectra
https://www.benchchem.com/product/b178656#spectral-data-for-p-chlorophenylpiperazine-nmr-ir-ms
https://www.benchchem.com/product/b178656#spectral-data-for-p-chlorophenylpiperazine-nmr-ir-ms
https://www.benchchem.com/product/b178656#spectral-data-for-p-chlorophenylpiperazine-nmr-ir-ms
https://www.benchchem.com/product/b178656#spectral-data-for-p-chlorophenylpiperazine-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b178656?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

